molecular formula C16H13NO3 B3010643 2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione CAS No. 35645-98-8

2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione

Cat. No.: B3010643
CAS No.: 35645-98-8
M. Wt: 267.284
InChI Key: ZVLMFDLMBNOUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione is a compound that belongs to the family of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes an isoindoline-1,3-dione core with a hydroxy-phenylethyl substituent, which contributes to its unique chemical properties .

Mechanism of Action

Target of Action

Isoindolines and isoindoline-1,3-dione derivatives, which include this compound, have been found to modulate the dopamine receptor d3 . This receptor plays a crucial role in the dopaminergic neurotransmission system, influencing various physiological functions such as motor control, reward, and cognition.

Mode of Action

Isoindoline derivatives are known to interact with their targets, such as the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in altered neurotransmission, potentially influencing the physiological functions regulated by these receptors.

Biochemical Pathways

Given its potential interaction with the dopamine receptor d3, it may influence dopaminergic neurotransmission pathways . These pathways play a significant role in various physiological functions and their downstream effects can include changes in motor control, reward mechanisms, and cognitive processes.

Pharmacokinetics

Its predicted properties include a melting point of 158 °c, a boiling point of 4630±380 °C, and a density of 1342±006 g/cm3 . These properties can influence the compound’s bioavailability, although further studies would be needed to provide a comprehensive understanding of its pharmacokinetic profile.

Result of Action

Isoindoline derivatives have been suggested to have potential applications as antipsychotic agents, indicating that they may have effects on neuronal activity and neurotransmission . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, suggesting a potential role in the treatment of Alzheimer’s disease .

Action Environment

This compound, like other isoindoline derivatives, holds promise for various applications, including potential roles in antipsychotic treatments and Alzheimer’s disease management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in a solvent such as isopropanol (IPA) and water (H₂O) at reflux conditions, using a catalyst like SiO₂-tpy-Nb to achieve moderate to excellent yields (41–93%) . Another method involves the use of formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) at its boiling point .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione is unique due to its specific substituent, which enhances its biological activity and potential therapeutic applications. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .

Properties

IUPAC Name

2-(2-hydroxy-2-phenylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLMFDLMBNOUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.